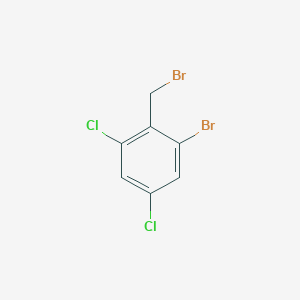
1-Bromo-2-(bromomethyl)-3,5-dichlorobenzene
Cat. No. B8763267
Key on ui cas rn:
115615-20-8
M. Wt: 318.82 g/mol
InChI Key: OZCNEACBSLUSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04737508
Procedure details


Stir slowly, an intimate mixture of 220 g of 2-bromo-4,6-dichlorotoluene, 167 g of N-bromosuccinimide and 1 g of benzoyl peroxide in a flask (equipped with a condenser and stirrer) immersed in an 145° C. oil bath. After 10-20 min a vigorous eruption occurs and the mixture liquifies. Remove the oil bath and stir for an additional 5 min. Add 1.5 L of CCl4 slowly through the condenser. Cool the mixture and suction filter the resulting reaction mixture. Wash the filtrate with 5% aqueous sodium thiosulfate, dry over anhydrous K2CO3, filter and evaporate to a residue. Fractionally distill the residue to give 134 g of 2-bromo-4,6-dichlorobenzyl bromide, bp 94°-97° C. (0.2 tor).



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[CH3:10].[Br:11]N1C(=O)CCC1=O>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[CH2:10][Br:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
220 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC(=C1)Cl)Cl)C
|
|
Name
|
|
|
Quantity
|
167 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir slowly
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(equipped with a condenser and stirrer)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
immersed in an 145° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Remove the oil bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir for an additional 5 min
|
|
Duration
|
5 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add 1.5 L of CCl4 slowly through the condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the mixture and suction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the filtrate with 5% aqueous sodium thiosulfate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over anhydrous K2CO3
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate to a residue
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Fractionally distill the residue
|
Outcomes


Product
Details
Reaction Time |
15 (± 5) min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(CBr)C(=CC(=C1)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 134 g | |
| YIELD: CALCULATEDPERCENTYIELD | 45.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
